molecular formula C22H21NO4S B11656077 Benzo[b]benzofuran-2-sulfonamide, N-(2-butoxyphenyl)-

Benzo[b]benzofuran-2-sulfonamide, N-(2-butoxyphenyl)-

Cat. No.: B11656077
M. Wt: 395.5 g/mol
InChI Key: IOWINLGMYFJACD-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide: is an organic compound with the molecular formula C22H21NO4S. This compound belongs to the class of dibenzofurans, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide typically involves the reaction of dibenzo[b,d]furan with 2-butoxyaniline in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its interactions with biological targets are of interest for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry .

Industry: In industrial applications, N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Uniqueness: N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-butoxyphenyl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C22H21NO4S/c1-2-3-14-26-22-11-7-5-9-19(22)23-28(24,25)16-12-13-21-18(15-16)17-8-4-6-10-20(17)27-21/h4-13,15,23H,2-3,14H2,1H3

InChI Key

IOWINLGMYFJACD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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